N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 6-methylpyridazine ring and a 2,5-dimethoxyphenylcarboxamide group. Its molecular formula is C₁₉H₂₂N₄O₃, with a molecular weight of 354.41 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, though its specific pharmacological profile remains under investigation.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-6-9-18(22-21-13)23-10-4-5-14(12-23)19(24)20-16-11-15(25-2)7-8-17(16)26-3/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSQREQOXGSFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with a suitable hydrazine derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Research has indicated that N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may act as a multitarget inhibitor affecting various kinases involved in tumor growth and survival. For instance, it has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range.
- Inhibition of Kinases : It has been noted for its potential to inhibit key kinases such as VEGFR-2, ERK-2, and Abl kinases, which are critical in cancer signaling pathways .
Case Studies
Several case studies highlight the compound's applications:
- Multitarget Kinase Inhibition :
- Cytotoxicity Evaluation :
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with pyridazine- and piperidine-containing derivatives. Below is a comparative analysis with two closely related analogs identified in recent screening reports ():
Table 1: Molecular Properties of Analogs
| Compound Name | ID | Molecular Formula | Molecular Weight (g/mol) | Availability |
|---|---|---|---|---|
| N-[(3,5-dimethoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxamide | T424-0094 | C₁₉H₂₄N₄O₄ | 372.42 | 2 mg |
| N-[(2,5-dimethoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxamide | S576-0058 | C₁₈H₂₂N₄O₄ | 358.40 | 1 mg |
Key Differences:
Pyridazine Substitution: The target compound features a 6-methylpyridazin-3-yl group, whereas analogs T424-0094 and S576-0058 contain a 6-oxo-1,6-dihydropyridazin-4-yl moiety. The oxo group in analogs introduces hydrogen-bonding capacity, which could affect receptor binding kinetics.
Core Ring Structure :
- The target compound uses a piperidine ring, while S576-0058 substitutes this with a pyrrolidine ring. Piperidine’s six-membered ring offers greater conformational flexibility compared to pyrrolidine’s five-membered structure, possibly altering target selectivity .
Aromatic Substituents :
- The 2,5-dimethoxyphenyl group is common to both the target compound and S576-0056. However, T424-0094 uses a 3,5-dimethoxyphenyl substitution, which may shift electronic properties and steric interactions in binding pockets.
Pharmacological Implications:
- Molecular Weight : The target compound (354.41 g/mol) is lighter than T424-0094 (372.42 g/mol), suggesting better compliance with Lipinski’s rules for oral bioavailability.
- Solubility : The oxo group in analogs may improve aqueous solubility but reduce CNS penetration compared to the methylated pyridazine in the target compound.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.42 g/mol. The compound features a piperidine core substituted with a dimethoxyphenyl group and a pyridazin moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperidine ring is known to enhance binding affinity to certain targets, which may lead to therapeutic effects.
Biological Activities
Research has highlighted several promising biological activities associated with this compound:
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in MCF-7 and MDA-MB-231 | |
| Anti-inflammatory | Reduced cytokine release | |
| Antimicrobial | Potential activity against pathogens |
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values indicating significant potency in inhibiting cell growth compared to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
A separate investigation into the anti-inflammatory potential revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound may inhibit pathways involved in inflammation, warranting further exploration into its therapeutic applications.
Future Research Directions
Despite the promising findings associated with this compound, there remains a need for more extensive studies to fully elucidate its mechanisms of action and therapeutic potential. Areas for future research include:
- Structure-Activity Relationship (SAR) Studies : To optimize the efficacy and selectivity of the compound.
- In Vivo Studies : To assess the pharmacokinetics and bioavailability.
- Exploration of Combination Therapies : Investigating synergistic effects with existing drugs for enhanced therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
